molecular formula C18H17ClN2O7S2 B2683169 Methyl 6-(((5-chlorothiophen-2-yl)sulfonyl)methyl)-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 931700-73-1

Methyl 6-(((5-chlorothiophen-2-yl)sulfonyl)methyl)-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No. B2683169
CAS RN: 931700-73-1
M. Wt: 472.91
InChI Key: QEOLDKZTXSNBTL-UHFFFAOYSA-N
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Description

Methyl 6-(((5-chlorothiophen-2-yl)sulfonyl)methyl)-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C18H17ClN2O7S2 and its molecular weight is 472.91. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Transformations

Research has explored synthetic pathways and chemical transformations of tetrahydropyrimidine derivatives, emphasizing the importance of these compounds in organic chemistry. The study by Bullock et al. (1972) discusses the ring expansion of a chloromethyl-1,2,3,4-tetrahydropyrimidin-2-one to various derivatives, highlighting the synthetic versatility of tetrahydropyrimidine compounds (Bullock, Carter, Gregory, & Shields, 1972). Moreover, Gein et al. (2020) detailed a four-component Biginelli reaction, providing new opportunities for the synthesis of functionalized pyrimidines, demonstrating the compound's role in facilitating complex chemical reactions (Gein, Zamaraeva, Gorgopina, & Dmitriev, 2020).

Bioactivity and Potential Applications

The antimicrobial analysis and enzyme assay conducted by Tiwari et al. (2018) on novel chromone-pyrimidine coupled derivatives showcase the bioactivity potential of tetrahydropyrimidine derivatives. The study found specific derivatives to exhibit potent antibacterial and antifungal activities, suggesting their application in developing new antimicrobial agents (Tiwari, Seijas, Vázquez-Tato, Sarkate, Karnik, & Nikalje, 2018).

Environmental and Safety Assessments

The degradation pathways and environmental fate of related compounds are critical for assessing their ecological impact and safety. Sharma et al. (2012) investigated the degradation of chlorimuron-ethyl by Aspergillus niger, highlighting the microbial transformation of sulfonylurea herbicides in the environment. This study emphasizes the importance of understanding the environmental degradation mechanisms of such compounds for their safe use and disposal (Sharma, Banerjee, & Choudhury, 2012).

properties

IUPAC Name

methyl 6-[(5-chlorothiophen-2-yl)sulfonylmethyl]-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O7S2/c1-27-12-7-9(3-4-11(12)22)16-15(17(23)28-2)10(20-18(24)21-16)8-30(25,26)14-6-5-13(19)29-14/h3-7,16,22H,8H2,1-2H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEOLDKZTXSNBTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2C(=C(NC(=O)N2)CS(=O)(=O)C3=CC=C(S3)Cl)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-{[(5-chlorothiophen-2-yl)sulfonyl]methyl}-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

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